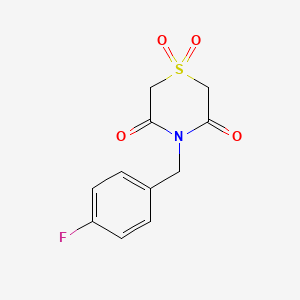

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobenzyl compounds are a class of organic compounds containing a benzyl group attached to a fluorine atom . They are used as building blocks in organic synthesis .

Chemical Reactions Analysis

4-Fluorobenzyl compounds are known to undergo various chemical reactions. For example, 4-Fluorobenzyl cyanide, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent due to its structural resemblance to thiazolidinediones (TZDs), which have shown antitumor activity. Further studies could elucidate its mechanism of action and efficacy against specific cancer types .

- Antimicrobial Properties : Investigating its antibacterial and antifungal effects could lead to novel therapeutic agents. The presence of the thiazinane ring may enhance its bioactivity .

- Organic Semiconductors : The π-conjugated system in the compound suggests its potential as an organic semiconductor. Researchers can explore its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

- Electrolyte Additives : The steric hindrance and weak Lewis basic center of 4-fluorobenzyl cyanide (FBCN), a related compound, contribute to less coordinated solvents for FBCN-based electrolytes. These properties could be harnessed for improved lithium-ion battery performance .

- Starting Reagent : 4-Fluorobenzyl bromide, a derivative, serves as a versatile fluorobenzene starting reagent. It has been used in the synthesis of various compounds, including indoles and adenine derivatives .

- Li⁺ Solvation : FBCN, with its bulky coordination structure, interacts with Li⁺ ions in confined spaces. Researchers investigate its impact on ion–dipole interactions and coulombic attraction in electrolytes .

- Metabolism and Toxicity : Understanding the metabolic pathways and potential toxicity of this compound is crucial for drug safety assessments. Researchers can explore its biotransformation and potential adverse effects .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Electrochemistry and Energy Storage

Chemical Synthesis and Reagents

Coordination Chemistry and Solvation Studies

Pharmacology and Toxicology

Safety and Hazards

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANPYPUSTJQJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)